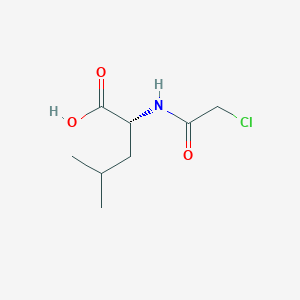

N-(Chloroacetyl)-D-leucine

Description

Structure

3D Structure

Properties

CAS No. |

64830-83-7 |

|---|---|

Molecular Formula |

C8H14ClNO3 |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 |

InChI Key |

VDUNMYRYEYROFL-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CCl |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Chloroacetyl D Leucine

Direct Synthesis of N-(Chloroacetyl)-D-leucine

The primary route for the synthesis of this compound involves the acylation of D-leucine. This transformation is typically achieved by reacting D-leucine with a chloroacetylating agent, most commonly chloroacetyl chloride.

Approaches via Acylation of D-Leucine

The acylation of D-leucine with chloroacetyl chloride is a standard method for preparing this compound. This reaction involves the nucleophilic attack of the amino group of D-leucine on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is generally carried out in an alkaline medium to neutralize the hydrogen chloride that is formed as a byproduct. bibliotekanauki.pl

Derivatization with Chloroacetyl Chloride

The derivatization of amino acids, including D-leucine, with chloroacetyl chloride is a well-established procedure. bibliotekanauki.plniscpr.res.in The reaction of an amino acid with chloroacetyl chloride in an alkaline solution results in the formation of the corresponding N-chloroacetyl amino acid. bibliotekanauki.pl This method is also applicable to the synthesis of N-chloroacetyl derivatives of other amino acids and their esters. bsphs.orgresearchgate.net

Synthesis of this compound Derivatives and Analogues

This compound serves as a precursor for the synthesis of various derivatives and analogues, including its methyl ester and other halogenated D-amino acid analogues.

Preparation of N-Chloroacetyl Amino Acid Methyl Esters

The synthesis of N-chloroacetyl amino acid methyl esters can be achieved by reacting the corresponding amino acid methyl ester hydrochloride with chloroacetyl chloride in the presence of a base. For instance, N-chloroacetyl-L-leucine methyl ester has been synthesized by treating L-leucine methyl ester hydrochloride with chloroacetyl chloride in an aqueous solution of potassium carbonate. bsphs.orgresearchgate.net This methodology can be adapted for the D-enantiomer. The reaction is typically performed at room temperature and yields the desired product in good purity. bsphs.orgresearchgate.net

Table 1: Synthesis of N-Chloroacetyl-L-leucine Methyl Ester

| Reactants | Reagents | Solvent | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| L-Leucine methyl ester hydrochloride | Chloroacetyl chloride, Potassium carbonate | Water, Dichloromethane | 30 min | N-Chloroacetyl-L-leucine methyl ester | Good |

Data derived from research on the L-enantiomer, adaptable for the D-enantiomer. bsphs.orgresearchgate.net

Synthesis of Halogenated D-Amino Acid Analogues

The synthesis of halogenated D-amino acid analogues can be approached through various methods, including the direct halogenation of amino acid precursors or by utilizing halogenated building blocks. mdpi.comwiley.com While direct synthesis of this compound is a primary example, other halogenated D-amino acid analogues can be synthesized using similar principles. For instance, enzymatic methods have been employed for the synthesis of various D-amino acids, which could then be subjected to halogenation or acylation with halogenated reagents. nih.gov

Stereoselective Synthesis Approaches Incorporating D-Leucine Derivatives

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in pharmaceutical and biological applications. Several strategies exist for the stereoselective synthesis of amino acids and their derivatives. organic-chemistry.orgnih.gov

Enzymatic methods offer a high degree of stereoselectivity. For example, D-amino acid dehydrogenases can catalyze the enantioselective amination of α-keto acids to produce D-amino acids with high optical purity. nih.gov These enzymatically synthesized D-amino acids can then be used as starting materials for further derivatization, such as chloroacetylation. D-amino acid aminotransferases are another class of enzymes used for the synthesis of D-amino acids, including D-leucine, from their corresponding α-keto acids. nih.gov

Furthermore, stereoselective synthetic routes to α-amino acid derivatives have been developed using chiral auxiliaries or catalysts. researchgate.net These methods allow for the controlled introduction of stereocenters, leading to the desired enantiomer. While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis of D-amino acids and their subsequent derivatization are well-established. nih.govnih.gov

Utilization of Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the asymmetric synthesis of amino acids.

Various chiral auxiliaries have been developed and applied to stereoselective transformations, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of reactions like aldol (B89426) additions and alkylations. wikipedia.org The steric hindrance provided by substituents on the oxazolidinone ring directs the approach of incoming reagents. wikipedia.org

Carbohydrate-Derived Auxiliaries: Carbohydrates, as naturally occurring chiral molecules, are attractive starting materials for the synthesis of chiral auxiliaries. wiley-vch.de For instance, pivaloyl-protected D-galactosyl amine has been used in asymmetric aminonitrile synthesis. wiley-vch.de

Sulfoxides and Sulfinimines: The chirality at the sulfur atom in sulfoxides can be used to direct stereoselective reactions. thieme-connect.com Similarly, N-sulfinyl imines are valuable intermediates in the asymmetric synthesis of amino alcohols and other amino acid derivatives. thieme-connect.com

Other Amine-Based Auxiliaries: Compounds like (R)-phenylethylamine and valine- or tert-leucine-derived amides have been successfully used to achieve high stereoselectivity in various reactions, including Michael additions. thieme-connect.com

A notable example is the use of a thiosugar as a chiral auxiliary by Ugi and co-workers to synthesize D-leucine derivatives with excellent yields and enantioselectivity. researchgate.net The stereoselectivity is attributed to the formation of an intermediate that directs the attack of the isocyanide. researchgate.net

Multi-Component Reactions for D-Leucine Derivative Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. scielo.br These reactions are highly atom-economical and efficient, making them attractive for creating molecular diversity. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent MCR used for synthesizing α-amino acid derivatives since 1961. researchgate.net It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. frontiersin.org While the classic Ugi reaction often results in a mixture of diastereomers, the use of chiral components can lead to stereoselective outcomes. researchgate.net For example, the use of 1-amino-5-deoxy-5-thio-2,3,4-tri-O-isobutanoyl-β-D-xylopyranose as the chiral amine component has enabled the stereoselective formation of various α-amino acid derivatives. researchgate.net

In the context of D-leucine derivatives, a study by Edjlali et al. described a novel multi-component reaction between (L)-α-amino acids (including leucine), aromatic aldehydes, and p-toluenesulfonylmethyl isocyanide. tandfonline.com This reaction, catalyzed by nanosilica in a water/methanol mixture, produced diastereomeric sulfonylamide derivatives in good yields. tandfonline.com The diastereomeric ratio of the products was influenced by the specific reactants and conditions used. tandfonline.com

Enzymatic and Biocatalytic Routes to D-Amino Acid Derivatives

Enzymatic and biocatalytic methods offer a powerful and often more environmentally friendly alternative to traditional chemical synthesis for producing D-amino acids and their derivatives. nih.govrsc.org These methods are prized for their high enantioselectivity and ability to operate under mild reaction conditions. nih.govmdpi.com

Several enzymatic strategies have been developed for the synthesis of D-amino acids:

Hydantoinase and Carbamoylase Systems: This is a well-established method for producing D-amino acids from D,L-5-monosubstituted hydantoins. A D-hydantoinase selectively hydrolyzes the D-hydantoin to an N-carbamoyl-D-amino acid, which is then converted to the corresponding D-amino acid by a D-carbamoylase. researchgate.net

Dehydrogenases and Transaminases: D-amino acid dehydrogenases can catalyze the asymmetric reductive amination of α-keto acids to yield D-amino acids. rsc.org Similarly, D-amino acid aminotransferases can produce D-amino acids by transferring an amino group from a donor molecule. rsc.org

Stereoinversion of L-amino acids: An increasingly popular approach involves the conversion of readily available L-amino acids to their D-enantiomers. nih.gov This can be achieved through multi-enzyme cascade reactions. For instance, a system combining an L-amino acid deaminase (for oxidative deamination of the L-amino acid to an α-keto acid), a D-amino acid dehydrogenase (for reductive amination to the D-amino acid), and a cofactor regeneration enzyme has been successfully developed. rsc.orgnih.gov

A study demonstrated the efficient synthesis of various D-amino acids, including D-phenylalanine, from their L-counterparts using a whole-cell biocatalyst co-expressing three different enzymes. nih.gov This in vivo cascade system achieved high conversion rates and excellent enantiomeric excess. nih.gov

The following table summarizes some of the key enzymes and their roles in D-amino acid synthesis:

| Enzyme Class | Reaction Catalyzed | Application in D-Amino Acid Synthesis |

| Hydantoinase | Selective hydrolysis of D-hydantoins | Production of N-carbamoyl-D-amino acids from racemic hydantoins. researchgate.net |

| Carbamoylase | Hydrolysis of N-carbamoyl-D-amino acids | Conversion of N-carbamoyl-D-amino acids to D-amino acids. researchgate.net |

| Dehydrogenase | Reductive amination of α-keto acids | Asymmetric synthesis of D-amino acids from α-keto acid precursors. rsc.org |

| Transaminase | Transfer of an amino group | Stereoselective synthesis of D-amino acids from α-keto acids. mdpi.com |

| Oxidase/Deaminase | Oxidative deamination of L-amino acids | Conversion of L-amino acids to α-keto acids as intermediates for D-amino acid synthesis. nih.gov |

Green Chemistry Principles in this compound Synthesis Research

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemmethod.com The principles of green chemistry are highly relevant to the synthesis of this compound and its derivatives, aiming to make these processes more sustainable and environmentally benign. purkh.com

Key green chemistry principles applicable to this area of research include:

Prevention of Waste: This is the foundational principle, emphasizing the importance of designing syntheses to minimize waste generation. chemmethod.com The use of atom-economical reactions like MCRs directly supports this principle. purkh.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org MCRs are inherently atom-economical. mdpi.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. acs.org The use of enzyme catalysts in biocatalytic routes is a prime example of this principle in action. mdpi.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. purkh.com Many biocatalytic reactions operate under mild conditions, aligning with this principle. nih.gov

Use of Renewable Feedstocks: Utilizing renewable resources, such as biomass, instead of depleting fossil fuels is a key aspect of green chemistry. purkh.com The use of L-amino acids, which can be derived from fermentation, as starting materials for D-amino acid synthesis is an example. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.org The specificity of enzymes can often eliminate the need for protecting groups, thus simplifying synthetic routes. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or replaced with safer alternatives. mygreenlab.org Research into solvent-free reactions or the use of greener solvents like water is an active area of green chemistry. chemmethod.commdpi.com

The following table highlights how different synthetic approaches for D-leucine derivatives align with green chemistry principles:

| Synthetic Approach | Relevant Green Chemistry Principles |

| Chiral Auxiliary-Mediated Synthesis | Can be designed to be catalytic and may allow for recycling of the auxiliary. |

| Multi-Component Reactions (MCRs) | High atom economy, often reduces the number of synthetic steps, minimizing waste. mdpi.com |

| Enzymatic and Biocatalytic Synthesis | Use of renewable catalysts (enzymes), often performed in water under mild conditions, high selectivity reduces byproducts and the need for protecting groups. nih.govacs.org |

By integrating these principles, researchers can develop more sustainable and efficient methods for the synthesis of this compound and other valuable chiral compounds. mdpi.com

Reactivity and Mechanistic Investigations of N Chloroacetyl D Leucine

Nucleophilic Displacement Reactions of the Chloroacetyl Moiety

The chloroacetyl group is a potent electrophile, rendering N-(Chloroacetyl)-D-leucine highly susceptible to nucleophilic displacement reactions. The carbon-chlorine bond is polarized, making the α-carbon an ideal site for attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in bioconjugation and synthetic chemistry.

The thiol group (-SH) of sulfhydryl-containing molecules, such as the amino acid cysteine, is a powerful nucleophile that readily reacts with the chloroacetyl group of this compound. google.comthermofisher.com This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable thioether bond. thermofisher.comnih.gov

The reaction is highly efficient and specific under near-neutral pH conditions (pH 6.5–7.5). thermofisher.com The rate of this reaction can be influenced by the local environment. For instance, studies on chloroacetyl-modified peptides have shown that the presence of nearby positively charged basic amino acid residues can electrostatically attract negatively charged nucleophiles, thereby accelerating the reaction rate. mdpi.com While the chloroacetyl group is highly reactive, it is generally less reactive than its bromoacetyl counterpart, which can be an advantage in scenarios requiring more controlled reactions. google.com

The formation of a thioether linkage is the characteristic outcome of the reaction between this compound and a thiol. nih.govnih.gov This covalent bond is notably stable, a desirable feature in many applications. acs.org The reaction has been extensively exploited in the field of peptide chemistry for the synthesis of macrocyclic peptides. nih.govrsc.org By incorporating an N-terminal chloroacetyl amino acid, such as this compound, and a cysteine residue at a downstream position in a peptide sequence, spontaneous intramolecular cyclization occurs under translation conditions to yield a thioether-closed macrocyclic peptide. nih.govnih.govu-tokyo.ac.jp This strategy is a cornerstone of technologies like the Random nonstandard Peptides Integrated Discovery (RaPID) system for screening high-affinity peptide ligands. nih.govrsc.org

The thioether linkage formed is resistant to reduction and offers greater stability compared to disulfide bonds, which can be cleaved under reducing conditions. acs.orgmdpi.com This enhanced stability is crucial for developing robust peptide-based therapeutics.

Table 1: Comparison of Cyclization Chemistries and Peptide Stability

| Cyclization Chemistry | Peptide Example | Stability in Human Colon Model (HCM) after 1.5h | Reference |

| Disulfide Bond (Native) | Oxytocin | ~6.0% | mdpi.com |

| Chloroacetyl Cyclization | P3 (Oxytocin analogue) | ~36.0% | mdpi.com |

| Thioether Cyclization | P6 (Oxytocin analogue) | <5.0% | mdpi.com |

| N-terminal Acetylation | P2 (Oxytocin analogue) | <5.0% | mdpi.com |

This table illustrates the superior stability conferred by chloroacetyl-mediated cyclization compared to other methods in a biological medium.

Beyond forming macrocycles with thiols, the chloroacetyl moiety can participate in other intramolecular cyclization reactions. A notable example is the base-assisted intramolecular Nα-Cα cyclization of N-benzyl-N-chloroacetyl amino acid derivatives, including the leucine (B10760876) derivative, to form β-lactams. researchgate.net This reaction provides a route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, a class of β-lactams with a quaternary center at the C(4) position. researchgate.net The cyclization is believed to proceed through planar enolate intermediates that possess dynamic chirality. researchgate.net However, this cyclization strategy is not applicable to dipeptides, as cyclization to the thermodynamically more stable six-membered 2,5-diketopiperazine ring occurs preferentially. researchgate.net

Other intramolecular cyclization reactions are central to creating diverse peptide libraries. The reaction between an N-terminal chloroacetyl group and a downstream cysteine is a prime example of an intramolecular SN2 reaction leading to macrocyclization. nih.govgoogle.com This process is spontaneous under typical in vitro translation conditions and can create rings of various sizes, demonstrating significant generality. nih.gov

Amide Bond Formation and Stability in this compound Derivatives

The amide bond in this compound, linking the chloroacetyl group to the D-leucine nitrogen, is a fundamentally stable covalent linkage. nih.gov Its formation is typically achieved through standard peptide coupling methods, where chloroacetic acid (or its activated derivative like chloroacetyl chloride) is reacted with the amino group of D-leucine. mdpi.com The stability of this amide bond is critical, as it must remain intact during subsequent reactions involving the chloroacetyl group. Generally, the amide bond is resistant to cleavage under the mild, near-neutral pH conditions used for reactions like thioether formation. nih.gov

In the context of its derivatives, the amide bond's stability can be a key factor. For example, in the synthesis of diketopiperazine scaffolds, an N-chloroacetyl derivative can be reacted with a second amino acid ester (like L-leucine benzyl (B1604629) ester) to form a linear dipeptide intermediate. nih.gov Subsequent intramolecular cyclization involves the formation of a second amide bond to close the diketopiperazine ring. nih.gov The inherent planarity and rigidity of the amide bond also play a crucial role in defining the conformational landscape of molecules containing this functional group. nih.gov

Investigation of Hydrolytic Stability and Pathways of this compound

The hydrolytic stability of this compound and its derivatives is a key consideration for its application, particularly in aqueous biological systems. The chloroacetyl group itself can undergo hydrolysis, where a water molecule acts as a nucleophile to displace the chloride ion, forming N-(hydroxyacetyl)-D-leucine. However, this reaction is generally slower than the reaction with stronger nucleophiles like thiols.

More significantly, the linkages formed from the reactions of the chloroacetyl group exhibit notable stability. Research comparing different peptide cyclization strategies has demonstrated that chloroacetyl-based cyclization imparts significantly greater stability in human colon models compared to native disulfide bonds, N-terminal acetylation, or standard thioether cyclizations. mdpi.com After a 1.5-hour incubation, the chloroacetyl-cyclized peptide retained approximately 30% more of its initial concentration than the native disulfide-cyclized peptide. mdpi.com This enhanced stability is attributed to the robustness of the thioether bond formed and the conformational constraints imposed by the cyclization, which can protect otherwise labile peptide bonds from enzymatic degradation. u-tokyo.ac.jpmdpi.com

Studies on Conformational Dynamics and Stereochemical Control in Reactions

The stereochemistry of the D-leucine residue is a critical factor that influences the conformational preferences and the stereochemical outcome of reactions involving this compound. The fixed (R)-configuration at the α-carbon imposes significant steric constraints that can direct the approach of reactants and influence the geometry of transition states. upc.edulibretexts.org

In the context of intramolecular cyclization to form β-lactams, the reaction of N-benzyl-N-chloroacetyl-D-leucine derivatives proceeds with moderate enantioselectivity. researchgate.net This suggests that the chiral center of the leucine derivative influences the stereochemical course of the reaction, even when proceeding through a proposed planar enolate intermediate with dynamic chirality. researchgate.net The D-configuration of the starting material biases the formation of one enantiomer of the β-lactam product over the other. researchgate.net

Applications of N Chloroacetyl D Leucine in Advanced Organic Synthesis and Chemical Biology

As a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. N-(Chloroacetyl)-D-leucine serves as an important chiral building block, providing a pre-defined stereochemical center that guides the formation of subsequent stereocenters.

The fundamental principle of using a chiral building block is to transfer the stereochemical information from a readily available, enantiomerically pure starting material to a more complex target molecule. This compound embodies this principle perfectly. The "D" configuration of the leucine (B10760876) backbone provides a fixed stereocenter. When this molecule is used as a starting material, its defined three-dimensional arrangement influences the stereochemical outcome of reactions at or near the chiral center, a process known as diastereoselective synthesis. york.ac.uk This allows chemists to construct new stereocenters with a high degree of control, avoiding the formation of undesirable stereoisomers. york.ac.uknih.gov Enzymatic strategies and the use of chiral catalysts are common methods in asymmetric synthesis to achieve high enantioselectivity. nih.govfrontiersin.orgnih.gov The use of such enantiopure starting materials is a cornerstone strategy in the synthesis of optically pure compounds, including pharmaceuticals and natural products. york.ac.uk

This compound is not just a source of chirality but also a bifunctional precursor for building complex molecular structures. The molecule possesses two distinct reactive sites: the carboxylic acid of the leucine and the highly reactive chloroacetyl group. This dual functionality allows it to be incorporated into larger molecules through sequential or orthogonal chemical reactions. For instance, the carboxylic acid can participate in standard peptide bond formation, while the chloroacetyl group remains available for a separate, specific reaction, such as alkylation of a nucleophile. This utility makes it a valuable precursor in the synthesis of peptidomimetics, unnatural biopolymers, and other complex chiral molecules where specific connectivity and stereochemistry are required. upc.edu The chloroacetyl moiety is a known reactive group used to create covalent linkages, for example, in the development of molecular probes or covalent inhibitors. biorxiv.orgnih.gov

In Peptide and Peptidomimetic Synthesis Research

The unique reactivity of the chloroacetyl group has been extensively leveraged in peptide chemistry for modification, cyclization, and the incorporation of unnatural functionalities.

Selective modification of peptides at a single, predictable site is crucial for creating well-defined conjugates and probes. nih.gov The N-terminus of a peptide is an attractive target for such modifications as there is typically only one alpha-amino group per peptide chain. nih.gov Introducing an N-chloroacetyl group onto a peptide provides a highly reactive electrophilic handle for further functionalization. google.commdpi.com This group readily reacts with nucleophiles, most notably the sulfhydryl (thiol) group of a cysteine residue, to form a stable thioether bond. google.comnih.gov This specific reaction is widely used to conjugate peptides to other molecules, such as carrier proteins for immunogen preparation, fluorescent dyes, or solid supports. google.com The reaction proceeds efficiently under mild, often aqueous conditions, making it suitable for modifying sensitive biological molecules. nih.gov

Genetic code reprogramming allows for the ribosomal synthesis of peptides containing non-canonical amino acids (ncAAs). nih.govmdpi.com N-chloroacetylated amino acids, including the D-isomers, are key tools in this technology. nih.govfrontiersin.org In cell-free translation systems, the genetic code can be manipulated to assign a specific codon, often the AUG start codon, to an ncAA. rsc.org An N-chloroacetyl-D-amino acid can be chemically attached (acylated) to a specific transfer RNA (tRNA) using a ribozyme catalyst known as a flexizyme. mdpi.com This charged tRNA is then used to initiate ribosomal protein synthesis, thereby installing the this compound at the N-terminus of the nascent peptide chain. nih.govfrontiersin.org This method is powerful because it enables the site-specific incorporation of a D-amino acid, which is not possible with the natural translational machinery, and simultaneously introduces the reactive chloroacetyl handle for subsequent modifications. nih.govmdpi.com

The most prominent application of N-terminal chloroacetylation is in the synthesis of cyclic peptides. google.com Macrocyclization is a key strategy to improve the stability, binding affinity, and cell permeability of peptides. nih.gov The reaction between an N-terminal chloroacetyl group and the side chain of a cysteine residue located elsewhere in the peptide sequence is a robust and widely used method for intramolecular cyclization. nih.govnih.gov This spontaneous reaction forms a thioether bridge, effectively creating a head-to-side-chain cyclic peptide. nih.govrsc.org

This strategy is the foundation of powerful drug discovery platforms like RaPID (Random nonstandard Peptide Integrated Discovery). In the RaPID system, a vast library of mRNA-displayed peptides is generated, where each peptide is initiated with an N-chloroacetyl-D-amino acid (such as D-tryptophan or D-leucine) and contains at least one cysteine. rsc.orgnih.gov The spontaneous cyclization creates a library of trillions of unique cyclic peptides that can be screened for binding to a specific therapeutic target. rsc.org

| Feature | Description | References |

| Reactants | N-terminal this compound; internal Cysteine residue. | nih.govnih.gov |

| Reaction Type | Intramolecular Nucleophilic Substitution (SN2). | google.comnih.gov |

| Bond Formed | Thioether linkage. | nih.govrsc.org |

| Product | Head-to-side-chain macrocyclic peptide. | nih.gov |

| Key Advantage | Spontaneous, efficient reaction under biocompatible conditions. | nih.gov |

| Application | Generation of large libraries of cyclic peptides for drug discovery (e.g., RaPID). | rsc.orgnih.gov |

Design of Peptidomimetics with Modulated Properties

This compound serves as a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation and improved cell permeability. The incorporation of the D-amino acid, D-leucine, in its N-chloroacetylated form, introduces conformational constraints and resistance to proteases, which typically recognize L-amino acids. uminho.pt

The chloroacetyl group at the N-terminus is a key reactive handle. It can participate in intramolecular cyclization reactions, particularly with a downstream cysteine residue, through a spontaneous SN2-type reaction. nih.gov This strategy has been successfully employed to generate libraries of cyclic peptides. nih.gov The resulting cyclic structures exhibit reduced conformational flexibility, which can lead to higher binding affinity and selectivity for their biological targets. h1.co By strategically placing this compound at the N-terminus of a peptide sequence, researchers can create cyclic peptidomimetics with tailored structural and biological properties. h1.co This approach allows for the development of peptide-based drugs with improved pharmacokinetic profiles. uminho.pt

Development of Chemical Probes and Molecular Tools

The unique chemical properties of this compound make it a versatile component in the development of chemical probes and molecular tools for studying biological systems.

Probes for Enzymatic Active Site Labeling

The chloroacetyl group of this compound functions as a reactive electrophile that can covalently modify nucleophilic residues, such as cysteine or histidine, commonly found in the active sites of enzymes. nih.govthermofisher.com This reactivity has been harnessed to create activity-based probes (ABPs) for labeling and profiling specific classes of enzymes. acs.org For instance, N-chloro-D-leucine has been shown to be an irreversible inhibitor of D-amino acid oxidase, where it chlorinates residues within the active site of the apoenzyme. nih.gov This covalent modification allows for the specific and irreversible labeling of the enzyme, facilitating its identification and functional characterization. acs.orgnih.gov The D-leucine moiety can provide specificity by targeting enzymes that recognize D-amino acids.

| Enzyme Target | Probe Feature | Mechanism of Labeling | Reference |

| D-amino acid oxidase | N-chloro-D-leucine | Irreversible inhibition via chlorination of active site residues. | nih.gov |

| Acylpeptide hydrolase | Acetyl leucine chloromethyl ketone | Covalent modification of active site histidine. | nih.gov |

Exploration of Protein Function and Mechanisms

Beyond simple labeling, this compound can be incorporated into more complex molecular probes to investigate protein function and mechanisms. The chloroacetyl group enables the attachment of reporter tags, such as fluorophores or biotin, allowing for the visualization and purification of target proteins. acs.orgresearchgate.net

These probes can be used in various applications, including:

Fluorescent Imaging: By attaching a fluorescent dye to this compound, researchers can create probes to visualize the localization and trafficking of target proteins within living cells. researchgate.net

Protein-Protein Interaction Studies: Crosslinking probes incorporating this compound can be used to trap and identify interacting protein partners. The chloroacetyl group can react with a nearby residue on a binding partner, forming a covalent crosslink that stabilizes the interaction for subsequent analysis.

Mechanism-Based Inhibition Studies: The irreversible nature of the covalent bond formed by the chloroacetyl group allows for the detailed study of enzyme mechanisms. nih.gov By trapping the enzyme in a modified state, researchers can gain insights into the catalytic cycle and the roles of specific active site residues. nih.gov

Precursor for Heterocyclic Compounds (e.g., Theophylline (B1681296) Derivatives)

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, notably theophylline derivatives. bsphs.orgresearchgate.netresearchgate.net Theophylline, a methylxanthine, and its derivatives are of significant interest due to their diverse pharmacological activities, including bronchodilator, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

A common synthetic strategy involves the reaction of this compound methyl ester with deprotonated theophylline. bsphs.orgresearchgate.net In this nucleophilic substitution reaction, the nitrogen anion of theophylline displaces the chlorine atom of the chloroacetyl group, forming a new carbon-nitrogen bond and linking the D-leucine moiety to the theophylline scaffold. bsphs.org This method is considered cost-effective and provides good yields of the desired theophylline-amino acid conjugates. bsphs.orgresearchgate.net

The resulting theophylline derivatives incorporating D-leucine can be further modified to explore structure-activity relationships and develop new therapeutic agents. For example, researchers have synthesized a variety of theophylline-7-acetamides with different amino acids to evaluate their antimycobacterial and hypoglycemic activities. researchgate.netresearchgate.net

Utilization in Polymer Chemistry Research for Bioconjugation

The reactive nature of the chloroacetyl group makes this compound a useful tool in polymer chemistry, specifically for bioconjugation applications. acs.org Bioconjugation involves the linking of biomolecules, such as peptides or proteins, to synthetic polymers to create hybrid materials with combined properties.

The N-chloroacetyl group can readily react with nucleophilic functional groups, such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues), present on proteins or other biomolecules. acs.org This reaction forms a stable covalent bond, allowing for the site-specific attachment of the this compound-containing molecule to the target biomolecule. acs.org

This strategy can be employed to:

Prepare Peptide-Protein Conjugates: N-chloroacetylated peptides can be conjugated to carrier proteins to enhance their immunogenicity for vaccine development.

Create Peptide Polymers: By incorporating a cysteine residue within the same peptide sequence as the N-chloroacetyl group, intramolecular cyclization or intermolecular polymerization can occur. acs.org

Functionalize Surfaces: Polymers or surfaces can be modified with this compound to create a reactive platform for the immobilization of biomolecules.

The use of the D-leucine stereoisomer can also impart resistance to enzymatic degradation to the resulting bioconjugate, which is a desirable feature for in vivo applications.

Biochemical and Enzymatic Interaction Studies of N Chloroacetyl D Leucine

Enzyme Inhibition Mechanisms by N-(Chloroacetyl)-D-leucine

This compound has been identified as a potent inhibitor of certain enzymes, most notably D-Amino Acid Oxidase. Its mechanism of action is not merely competitive or non-competitive in a reversible sense; rather, it leads to a time-dependent and irreversible loss of enzyme function. The following subsections delve into the specifics of this inhibitory process.

This compound acts as an irreversible inhibitor of D-Amino Acid Oxidase, causing a rapid loss of enzymatic activity within seconds of interaction. researchgate.net This inactivation is a hallmark of a class of inhibitors that form stable, often covalent, bonds with the enzyme, thereby permanently preventing its catalytic function. Studies utilizing radiolabeled variants of the inhibitor have demonstrated that the chloroacetyl group is key to this irreversible action.

Research employing N-[36Cl]chloro-D-leucine has provided direct evidence that the inactivation of D-Amino Acid Oxidase by this compound involves the chlorination of the enzyme's active site. researchgate.net The process results in the incorporation of chlorine atoms into the apoenzyme, the protein component of the enzyme. Titrations of catalytic activity have shown that two chlorine equivalents are incorporated per active site flavin, suggesting a specific and stoichiometric modification. researchgate.net This modification is localized to one or more amino acid residues within the active site, leading to the permanent alteration of the enzyme's structure and function.

The kinetic profile of the interaction between D-Amino Acid Oxidase and this compound is consistent with a mechanism involving consecutive chlorinations within the active site. researchgate.net This suggests a multi-step process where the initial binding of the inhibitor is followed by one or more chemical reactions leading to the final, inactivated state of the enzyme. The first two molecules of this compound that are processed by the enzyme appear to be responsible for these chlorination events. researchgate.net

Table 1: Kinetic Behavior of D-Amino Acid Oxidase with this compound

| Kinetic Parameter | Observation | Implication |

|---|---|---|

| Interaction Type | Irreversible Inhibition | Permanent loss of enzyme activity. |

| Stoichiometry | 2 Chlorine equivalents per active site flavin | Specific and targeted modification of the active site. |

| Mechanism | Consecutive chlorinations | Multi-step inactivation process. |

The chlorination of the D-Amino Acid Oxidase active site by this compound results in a significant alteration of its catalytic parameters. The primary effect observed is a drastic, 1000-fold reduction in the specific rate of flavin reduction. researchgate.net This particular step is a critical component of the enzyme's catalytic cycle. The profound decrease in this rate effectively explains the observed steady-state parameters for the oxidation of other substrates, such as D-alanine, by the modified enzyme. researchgate.net

Table 2: Effect of this compound on D-Amino Acid Oxidase Catalytic Parameters

| Catalytic Parameter | Effect | Magnitude of Change |

|---|

| Specific Rate of Flavin Reduction | Decrease | 1000-fold reduction |

Interaction with Transporter Proteins (e.g., Monocarboxylate Transporter 1, as observed with N-acetyl-D-leucine analogs)

While direct studies on the interaction of this compound with transporter proteins are limited, valuable insights can be drawn from research on its close analog, N-acetyl-D-leucine. Acetylation of leucine (B10760876) has been shown to switch its primary mode of cellular uptake from the L-type amino acid transporter (LAT1) to monocarboxylate transporters (MCTs) and organic anion transporters (OATs). nih.govresearchgate.net

N-acetyl-D-leucine is a substrate for Monocarboxylate Transporter 1 (MCT1). researchgate.net MCTs are a family of proton-linked plasma membrane transporters responsible for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across biological membranes. The interaction of N-acetyl-D-leucine with MCT1 is characterized by a lower affinity compared to the interaction of L-leucine with LAT1. researchgate.net This lower affinity, however, allows the transporter to operate in a linear concentration-uptake range, preventing saturation and facilitating broader tissue distribution. researchgate.net Given the structural similarity, it is plausible that this compound also interacts with MCT1, utilizing this pathway for cellular entry.

Substrate Specificity and Recognition Studies of this compound

The specificity of enzymes and transporters for this compound is dictated by the molecular features of the compound. D-Amino Acid Oxidase exhibits a broad substrate specificity for D-amino acids, and the N-chloroacetyl group of this compound allows it to be recognized and processed as a substrate, leading to the aforementioned irreversible inhibition.

For transporter proteins like MCT1, the recognition is based on the presence of a single carboxylate group, a feature shared by this compound and other N-acylated amino acids. The nature of the acyl group can influence the affinity of the interaction, but the fundamental recognition is dependent on the monocarboxylate structure.

Structure-Activity Relationship (SAR) Investigations in Vitro

The specific structural characteristics of this compound analogues are directly linked to their potency as enzyme inhibitors. Research on the closely related compound, N-chloro-D-leucine, provides significant insight into this relationship, particularly its interaction with D-amino acid oxidase (DAAO), a flavoenzyme.

The inhibitory action of N-chloro-D-leucine is irreversible and rapid, occurring on a timescale of seconds. nih.gov The key structural features responsible for this potent inhibition are the D-configuration of the leucine molecule and the presence of the N-chloro group. The D-amino acid structure serves as a substrate for DAAO, targeting the compound to the enzyme's active site.

Once at the active site, the N-chloro group acts as a reactive element. Studies using radiolabeled N-chloro-D-leucine have demonstrated that the compound chlorinates one or more amino acid residues on the apoenzyme, rather than the flavin cofactor itself. nih.gov This covalent modification is highly specific, with measurements indicating that two chlorine equivalents are incorporated per active site flavin. nih.gov Kinetically, this interaction is consistent with a process of consecutive chlorinations within the active site region. nih.gov

Table 1: Inhibitory Profile of N-chloro-D-leucine against D-Amino Acid Oxidase

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Inhibition Type | Irreversible | Covalent modification of the enzyme | nih.gov |

| Site of Action | Active site of the apoenzyme | Direct interference with catalysis | nih.gov |

| Molecular Action | Chlorination of amino acid residue(s) | Permanent inactivation of the enzyme | nih.gov |

| Stoichiometry | 2 chlorine equivalents per active site flavin | Specific and targeted modification | nih.gov |

| Kinetic Effect | 1,000-fold reduction in the rate of flavin reduction | Severe disruption of the catalytic cycle | nih.gov |

The incorporation of D-leucine into larger molecules, such as peptides, can significantly modulate their interaction with biological pathways, leading to altered bioactivity. This structure-based modulation is evident in studies of synthetic antimicrobial peptides (AMPs) where the stereochemistry of amino acid residues plays a critical role in defining the peptide's efficacy and selectivity.

One prominent example involves derivatives of brevinin, a family of AMPs. nih.gov In a study of a brevinin-like peptide, B1OS, two variants were created: one with a natural L-leucine (B1OS-L) and another with a D-leucine (B1OS-D-L) at the second position of the peptide sequence. mdpi.com The introduction of the D-leucine residue served to modulate the peptide's activity on pathways related to bacterial cell viability and mammalian cell integrity.

Both the L-leucine and D-leucine modified peptides exhibited dramatically enhanced antibacterial activity—approximately ten times stronger than the parent peptide—against Gram-positive bacteria. mdpi.com However, a crucial difference was observed in their hemolytic activity, which is a measure of toxicity to red blood cells. The B1OS-L variant, while a potent antibacterial, was also highly hemolytic. mdpi.com In contrast, the substitution with D-leucine in B1OS-D-L significantly reduced this hemolytic activity. mdpi.com This demonstrates that the D-leucine derivative can uncouple the desired antimicrobial effect from the undesirable cytotoxic effect.

The structural basis for this modulation lies in the altered secondary structure and proteolytic stability of the peptide. The incorporation of a single D-amino acid can destabilize the α-helical structure that is often associated with high hemolytic activity. mdpi.comtums.ac.ir Furthermore, the presence of D-amino acids can increase the peptide's resistance to degradation by proteases, enhancing its stability. tums.ac.ir This modulation allows for the optimization of the therapeutic index, improving antibacterial potency while minimizing damage to host cells. mdpi.com

Table 2: Comparative Bioactivity of L-Leucine vs. D-Leucine Modified Peptides

| Peptide Derivative | Target Organism/Cell | Bioactivity Metric | Result | Effect of D-Leucine | Source |

|---|---|---|---|---|---|

| B1OS-L (L-Leucine) | S. aureus | MIC (μM) | 2 | Potent antibacterial activity | mdpi.com |

| B1OS-D-L (D-Leucine) | S. aureus | MIC (μM) | 2 | Comparable antibacterial activity to L-form | mdpi.com |

| B1OS-L (L-Leucine) | Horse Erythrocytes | HC₅₀ (μM) | 29.92 | High hemolytic activity | mdpi.com |

| B1OS-D-L (D-Leucine) | Horse Erythrocytes | HC₅₀ (μM) | 74.5 | Significantly reduced hemolytic activity | mdpi.com |

MIC (Minimum Inhibitory Concentration): Lower values indicate higher antibacterial potency. HC₅₀ (50% Hemolytic Concentration): Higher values indicate lower toxicity to red blood cells.

Computational Chemistry and Molecular Modeling of N Chloroacetyl D Leucine Systems

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of N-(Chloroacetyl)-D-leucine in various environments, such as in aqueous solution or in the presence of a binding partner.

Conformational Analysis:

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the molecule arises from the rotation around its single bonds, particularly the dihedral angles in the D-leucine backbone (phi, ψ) and side chain (χ1, χ2), as well as the bond connecting the chloroacetyl group to the nitrogen atom.

All-atom hard-sphere Langevin Dynamics simulations have been used to determine the relative populations of different side-chain dihedral angles for leucine (B10760876) dipeptide mimetics. yale.edu A similar approach for this compound would reveal the preferred orientations of its isobutyl side chain and the chloroacetyl group. Such studies can elucidate how intramolecular interactions, such as hydrogen bonds or steric hindrance, influence the molecule's shape. yale.edu

Simulation Parameters and Findings:

A typical MD simulation of this compound would involve the following steps:

System Setup: The molecule would be placed in a simulation box, often filled with explicit solvent molecules like water, to mimic physiological conditions. nih.gov

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the interatomic and intramolecular forces.

Energy Minimization: The system's energy is minimized to remove any unfavorable contacts or geometries. nih.gov

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT or NPT ensemble). nih.gov

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect trajectory data.

Analysis of the simulation trajectory would provide information on the distribution of dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

| Parameter | Description | Typical Value/Method |

| Software | Program used to run the simulation | GROMACS, AMBER, NAMD |

| Force Field | Set of parameters to calculate potential energy | Amber ff99SB-ILDN, CHARMM36 |

| Water Model | Model for explicit water molecules | TIP3P, SPC/E |

| Box Type | Shape of the simulation box | Cubic, Triclinic |

| Ensemble | Statistical mechanics ensemble | NVT (Canonical), NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure (for NPT) | 1 bar |

| Simulation Time | Duration of the production run | Nanoseconds to Microseconds |

Quantum Chemical Calculations for Reaction Pathways and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to study the electronic structure, reactivity, and reaction mechanisms of this compound. These methods provide detailed information about the energies of reactants, transition states, and products, allowing for the elucidation of reaction pathways.

Reaction Pathways:

One potential reaction of interest is the nucleophilic substitution at the α-carbon of the chloroacetyl group. The chlorine atom can be displaced by a nucleophile, a common reaction for α-halo ketones and amides. Quantum chemical methods like Density Functional Theory (DFT) can be used to model the reaction pathway, identifying the transition state structure and calculating the activation energy.

Another relevant area of study is the reaction of this compound with radicals. For instance, the reaction of leucine with the hydroxyl radical (OH) has been studied using DFT, revealing that hydrogen abstraction from the γ-carbon is the predominant pathway due to a lower energy barrier. scielo.org.mx A similar computational approach could be applied to this compound to understand its degradation pathways in the presence of reactive oxygen species.

Energetics:

| Computational Method | Basis Set | Properties Calculated | Application to this compound |

| Density Functional Theory (DFT) | 6-311G(d,p) | Optimized geometries, energies, vibrational frequencies | Elucidating reaction pathways, calculating activation energies for nucleophilic substitution. |

| Ab initio methods (e.g., MP2, CCSD(T)) | aug-cc-pVTZ | Highly accurate energies | Refining the energetics of key points on the potential energy surface. |

| Transition State Theory (TST) | - | Reaction rate constants | Predicting the rate of reactions involving this compound. |

Docking Studies and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

Docking Procedure:

The docking process involves two main steps:

Sampling: The conformational space of the ligand is explored within the binding site of the protein to generate a variety of possible binding poses.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

Ligand-Protein Interactions:

A study on the interaction of N-chloro-D-leucine with D-amino acid oxidase provides a relevant example of how this compound might interact with a protein target. nih.gov N-chloro-D-leucine acts as an irreversible inhibitor of this enzyme by chlorinating residues in the active site. nih.gov Docking studies of this compound into the active site of D-amino acid oxidase could reveal the specific amino acid residues that are in close proximity to the chloroacetyl group, suggesting potential sites of covalent modification.

The types of interactions that can be predicted from docking studies include:

Hydrogen bonds: between the amide and carboxyl groups of this compound and polar residues in the binding site.

Hydrophobic interactions: between the isobutyl side chain and nonpolar residues.

| Docking Software | Scoring Function Type | Predicted Interaction Types | Potential Protein Target |

| AutoDock | Empirical | Hydrogen bonds, van der Waals, electrostatic | D-amino acid oxidase |

| Glide | Empirical | Hydrogen bonds, hydrophobic, van der Waals | Other D-amino acid utilizing enzymes |

| GOLD | Empirical | Hydrogen bonds, van der Waals, metal interactions | Enzymes with a reactive cysteine or histidine in the active site |

Prediction of Structure-Activity Relationships using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. scispace.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be used to develop predictive models for the activity of this compound and its analogs.

QSAR Modeling:

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The process of developing a QSAR model involves:

Data Set: A collection of molecules with known biological activities.

Descriptor Calculation: Numerical descriptors representing various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.

Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how modifications to its structure might affect its activity. For example, a QSAR study on a series of related compounds could reveal the importance of the chloroacetyl group for activity or how changes in the D-leucine side chain might influence binding affinity.

Key Molecular Descriptors for QSAR:

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Influence on electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area, shape indices | Role in binding site complementarity. |

| Hydrophobic | LogP, molar refractivity | Importance for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Representation of molecular branching and shape. |

By applying these computational methods, a deeper understanding of the chemical and biological properties of this compound can be achieved, guiding further experimental studies and potential applications.

Analytical Research Methodologies for N Chloroacetyl D Leucine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of N-(Chloroacetyl)-D-leucine and its derivatives from complex mixtures. The choice of chromatographic method depends on the specific analytical challenge, such as the need for high resolution, sensitivity, or the ability to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids due to its versatility and high resolving power. nih.govscispace.com For chiral compounds like this compound, specialized chiral stationary phases (CSPs) are often employed to achieve enantiomeric separation. phenomenex.comutwente.nlnih.gov Polysaccharide-based CSPs, for instance, have demonstrated success in resolving enantiomers of amino acid derivatives. phenomenex.com

The separation is typically carried out in reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The mobile phase composition, including the type and concentration of organic modifiers (e.g., acetonitrile, methanol), pH, and flow rate, significantly influences the retention and selectivity of the separation. nih.gov For quantitative analysis, HPLC is often coupled with a detector, such as a UV-Vis or mass spectrometry (MS) detector. scispace.comresearchgate.net Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a chromophore or fluorophore into the analyte, enhancing detection sensitivity. shimadzu.com

A comparison of different pre-column derivatization reagents for HPLC analysis of amino acids highlights the advantages and disadvantages of each. For example, OPA is favored for its rapid reaction and the non-fluorescent nature of the reagent itself, which minimizes interfering peaks. bevital.no

Table 1: HPLC Parameters for Analysis of Amino Acid Derivatives

| Parameter | Typical Conditions | Reference |

| Column | Chiral Stationary Phase (e.g., Chirex 3011, Lux polysaccharide-based) | phenomenex.comphenomenex.com |

| Reversed-Phase C18 | researchgate.net | |

| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Triethylamine mixtures | utwente.nl |

| Water/Acetonitrile gradient | researchgate.net | |

| Detection | UV/Vis | scispace.comresearchgate.net |

| Mass Spectrometry (MS) | nih.govscispace.comvliz.be | |

| Derivatization | OPA, FMOC, Dansyl Chloride | shimadzu.combevital.no |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Since amino acids and their derivatives like this compound are generally non-volatile, a crucial step of derivatization is required to convert them into volatile forms suitable for GC analysis. nist.govmdpi.com

Common derivatization strategies involve esterification of the carboxyl group followed by acylation of the amino group. mdpi.commdpi.com For instance, a two-step derivatization can be performed where the amino acid is first converted to its methyl ester using methanolic HCl, and then the amino group is acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.commdpi.com Other silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can also be used to create thermally stable derivatives. sigmaaldrich.com

The choice of derivatization reagent and chiral column is critical for the successful separation of enantiomers. nih.govnih.gov Chiral columns, such as those with Chirasil-L-Val stationary phases, are specifically designed for the separation of chiral compounds. nih.govnih.gov GC-MS provides both chromatographic separation and mass spectrometric detection, allowing for the identification and quantification of the analytes based on their retention times and mass spectra. nist.govnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Reference |

| Methanolic HCl | Carboxyl | Methyl Ester | mdpi.commdpi.com |

| Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl | Pentafluoropropionyl | mdpi.commdpi.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | sigmaaldrich.com |

| Alkyl Chloroformates | Amino | Alkoxycarbonyl | nist.gov |

Gel Filtration Chromatography for Macromolecular Conjugates

When this compound or its derivatives are conjugated to macromolecules such as proteins or polymers, Gel Filtration Chromatography (GFC), also known as size-exclusion chromatography, becomes a valuable analytical tool. nih.govacs.org GFC separates molecules based on their size in solution.

In this technique, a column is packed with a porous gel matrix. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, leading to a longer path and later elution. This method is particularly useful for purifying protein-polymer conjugates from unreacted starting materials or for determining the molecular weight distribution of the conjugate. nih.gov The separation can be monitored using UV absorbance to detect the protein component of the conjugate.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the definitive structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. arkat-usa.orghyphadiscovery.comfrontiersin.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the molecular puzzle. hyphadiscovery.comresearchgate.netresearchgate.net

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. spectralservice.de The chemical shift, integration, and multiplicity of the signals are all used in the structural assignment. For N-acyl amino acids, characteristic signals for the amide proton, the alpha-proton of the amino acid, and the protons of the acyl chain and the amino acid side chain are observed. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. spectralservice.de The chemical shifts of the carbonyl carbon, the alpha-carbon, and other carbons in the molecule are diagnostic. researchgate.net Due to hindered rotation around the amide bond, some N-acyl compounds may exist as a mixture of E/Z rotamers, which can lead to the appearance of separate signals for each isomer in the NMR spectra. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei and definitively assign the structure. hyphadiscovery.comcore.ac.uk

Table 3: Expected NMR Spectral Features for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations (2D NMR) |

| ¹H | |||

| Amide NH | ~7.0-8.5 | Doublet | Correlates with α-H in COSY |

| α-H (Leucine) | ~4.0-4.5 | Multiplet | Correlates with NH and β-H in COSY |

| CH₂ (Chloroacetyl) | ~4.0-4.5 | Singlet | Correlates with C=O in HMBC |

| β-CH₂ (Leucine) | ~1.5-1.8 | Multiplet | Correlates with α-H and γ-CH in COSY |

| γ-CH (Leucine) | ~1.4-1.7 | Multiplet | Correlates with β-CH₂ and δ-CH₃ in COSY |

| δ-CH₃ (Leucine) | ~0.8-1.0 | Doublet | Correlates with γ-CH in COSY |

| ¹³C | |||

| C=O (Amide) | ~165-175 | Correlates with NH and α-H in HMBC | |

| C=O (Carboxyl) | ~170-180 | ||

| α-C (Leucine) | ~50-60 | Correlates with NH, α-H, β-H in HSQC/HMBC | |

| CH₂ (Chloroacetyl) | ~40-45 | Correlates with CH₂ protons in HSQC | |

| β-C (Leucine) | ~40-45 | Correlates with β-H in HSQC | |

| γ-C (Leucine) | ~24-26 | Correlates with γ-H in HSQC | |

| δ-C (Leucine) | ~21-23 | Correlates with δ-H in HSQC |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. beilstein-journals.org It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. libretexts.orguab.edu

When coupled with a chromatographic separation technique like HPLC or GC, it becomes a powerful tool for the analysis of complex mixtures. nih.govvliz.benist.gov In the context of this compound, MS can confirm the molecular weight of the parent compound and its derivatives.

The fragmentation of N-acyl amino acids in the mass spectrometer provides valuable structural information. beilstein-journals.orgresearchgate.net Common fragmentation pathways include cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the amino acid side chain. libretexts.org The specific fragmentation pattern is dependent on the ionization method used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). beilstein-journals.org For example, under EI, a dominant peak may result from a McLafferty rearrangement if the acyl chain is saturated. beilstein-journals.org In ESI-MS/MS, characteristic losses such as water and the carbomethoxy group (for methyl esters) can be observed. beilstein-journals.org Analysis of these fragment ions allows for the confirmation of the amino acid residue and the nature of the acyl chain. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic Probes and Techniques

Spectroscopic methods are indispensable for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. researchgate.netpnas.org For N-acyl amino acids like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are utilized for complete structural elucidation. researchgate.net While NMR offers excellent reproducibility and requires minimal sample preparation, it has relatively lower sensitivity compared to mass spectrometry. pnas.orgmdpi.comuba.ar Derivatization can be employed to enhance NMR detection, with labeled carbonyl carbons of N-acetylated derivatives appearing in a distinct region of the ¹³C NMR spectrum (175.7-177.0 ppm), allowing for well-resolved peaks for individual amino acids. pnas.org

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation patterns of molecules. uba.ar For N-acyl amino acids, both Electron Ionization (EI) and Electrospray Ionization (ESI) are used. beilstein-journals.org EI-MS provides detailed structural information through characteristic fragmentation, while ESI-MS is a softer ionization technique often coupled with liquid chromatography for quantitative analysis. mdpi.combeilstein-journals.org High-resolution mass spectrometry, using analyzers like Orbitrap or time-of-flight (TOF), offers precise mass measurements, further aiding in compound identification. mdpi.com

Infrared (IR) Spectroscopy , including advanced techniques like two-dimensional infrared (2DIR) spectroscopy, can be used to study the vibrational modes of the molecule. nih.govhzdr.de For instance, the study of deuterated leucine (B10760876) has shown that C-D stretching modes can serve as structural reporters. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy to improve the analytical properties of this compound, enhancing its volatility for gas chromatography (GC) or improving its detectability for liquid chromatography (LC) and other techniques. actascientific.comthermofisher.comsigmaaldrich.com The primary goals of derivatization are to increase volatility, reduce polarity, improve thermal stability, and introduce a chromophore or fluorophore for enhanced detection. sigmaaldrich.comresearchgate.net

Chiral Derivatization Reagents

The enantioselective analysis of D-amino acids like D-leucine is crucial, especially in biological contexts where their presence can be indicative of certain physiological or pathological states. mdpi.com Chiral derivatization involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques. mdpi.comresearchgate.net

A notable example is the use of (R)-BiAC ((R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride), a chiral derivatizing agent for the LC-MS analysis of D/L-amino acids. fujifilm.comnih.govepa.gov This pre-column derivatization method allows for the simultaneous and highly sensitive analysis of multiple chiral amino acids. fujifilm.comnih.govepa.gov The resulting diastereomers are well-separated, and the method achieves attomole-level detection limits. nih.govepa.gov Another common approach involves using o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-isobutyryl-D-cysteine (IBDC), to form highly fluorescent isoindole derivatives. researchgate.netlcms.cz

Table 1: Examples of Chiral Derivatization Reagents for Amino Acid Analysis

| Reagent/Method | Principle | Detection Method | Key Advantages |

|---|---|---|---|

| (R)-BiAC | Pre-column derivatization forming diastereomers. | LC-MS/MS | High sensitivity (attomole level), simultaneous analysis of multiple amino acids. fujifilm.comnih.govepa.gov |

| OPA with Chiral Thiols (e.g., IBLC) | Pre-column derivatization forming fluorescent diastereomers. | Fluorescence | High resolution and precision, suitable for automated methods. researchgate.netlcms.cz |

| N-trifluoroacetylamino acid methyl esters | Formation of volatile diastereomeric derivatives. | Gas Chromatography (GC) | Enables enantiomeric purity assessment using chiral stationary phases. orgsyn.org |

Pre- and Post-Column Derivatization in Liquid Chromatography

In High-Performance Liquid Chromatography (HPLC), derivatization is employed to enhance the detection of amino acids that lack a strong chromophore. actascientific.comcreative-proteomics.com This can be done either before (pre-column) or after (post-column) the chromatographic separation. actascientific.comcreative-proteomics.comactascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. creative-proteomics.com This method is widely used and can be automated. lcms.czshimadzu.com Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl-chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are commonly used to introduce fluorescent or UV-active tags. actascientific.comcreative-proteomics.com AQC, for instance, reacts rapidly with amino acids to form stable derivatives suitable for both fluorescence and UV detection with minimal interference from by-products. creative-proteomics.com

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column and before detection. creative-proteomics.comactascientific.com This approach is useful for avoiding matrix effects and can increase the signal of the analyte. actascientific.com Common post-column reagents for amino acids include ninhydrin (B49086) and OPA. actascientific.comactascientific.com While post-column derivatization offers good reproducibility, it requires specialized equipment to ensure rapid reaction rates and minimal dead volume. creative-proteomics.com

Electrophoretic Methods (e.g., SDS-PAGE for Peptide Analysis)

Electrophoretic techniques separate molecules based on their charge and size in an electric field. savemyexams.com Capillary Electrophoresis (CE) and related methods are powerful tools for the analysis of amino acids and their derivatives. marquette.edunih.gov These methods offer high separation efficiency and are well-suited for analyzing complex mixtures. mdpi.com

Capillary Zone Electrophoresis (CZE) separates ionogenic compounds based on their electrophoretic mobility. marquette.edu The separation of N-acyl-amino acid derivatives can be optimized by adjusting the pH and composition of the background electrolyte (BGE). marquette.edu

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (micelles) in the BGE to separate both charged and neutral compounds. marquette.edu MEKC has been successfully used for the separation of N-acyl-diaminopimelic acid derivatives, including their diastereomers, in an acidic BGE. marquette.edu

For the analysis of peptides that might incorporate this compound, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique. While not directly analyzing the amino acid itself, it is crucial for characterizing the resulting peptides. Affinity electrophoresis, an extension of this principle, can be used to detect specific functional groups, such as primary amines in modified tRNAs, after derivatization. nih.gov

Purity Assessment and Characterization Techniques in Research Contexts

Ensuring the purity and confirming the identity of this compound is critical for its use in research and synthesis. orgsyn.orgupc.edu A combination of chromatographic and spectroscopic methods is typically employed for comprehensive characterization.

The enantiomeric purity of the starting D-leucine and the final N-chloroacetylated product is often determined by gas chromatography on a chiral stationary phase (e.g., Chirasil-Val) after appropriate derivatization. orgsyn.org This allows for the quantification of any minor enantiomeric contamination. orgsyn.org

The synthesis and characterization of related N-(chloroacetyl) derivatives, such as those of glycine, involve a suite of analytical techniques including elemental analysis (C.H.N.S.), FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure. sciencescholar.us Similarly, the synthesis of more complex molecules incorporating N-acyl amino acids, like MRI contrast agents or biopolymers, requires extensive characterization at each step to ensure the desired product is obtained with sufficient purity. upc.educuni.cz HPLC is a primary tool for monitoring reaction progress and purifying the final compounds. cuni.cz

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) |

| o-phthalaldehyde (OPA) |

| N-isobutyryl-L-cysteine (IBLC) |

| N-isobutyryl-D-cysteine (IBDC) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| 9-fluorenylmethyl-chloroformate (FMOC-Cl) |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Ninhydrin |

| N-(Chloroacetyl)glycine |

| N-acyl-diaminopimelic acid |

| Sodium Dodecyl Sulfate (SDS) |

Future Directions and Emerging Research Avenues for N Chloroacetyl D Leucine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of N-chloroacetyl amino acids has traditionally involved the reaction of an amino acid with chloroacetyl chloride, often under Schotten-Baumann conditions with strong bases. tandfonline.com While effective, these methods can present challenges related to solvent toxicity, waste disposal, and chemoselectivity, particularly with functionalized amino acids. tandfonline.com Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Recent advancements have demonstrated the feasibility of performing N-chloroacetylation in aqueous media, such as phosphate (B84403) buffer, under neutral conditions. tandfonline.comresearchgate.net These "green chemistry" approaches not only minimize the use of volatile organic solvents but can also be completed rapidly, often within 20 minutes, with high yields and easy product isolation via simple filtration or precipitation. researchgate.net A key advantage of these aqueous methods is the high chemoselectivity for N-acylation over O-acylation in amino alcohols, a significant improvement compared to reactions in organic solvents. tandfonline.com

Another promising frontier is the application of biocatalysis and chemoenzymatic methods. dss.go.th Enzymes, such as amidases or acylases, can offer unparalleled stereoselectivity, which is critical when working with chiral molecules like D-leucine. researchgate.netfrontiersin.org A potential chemoenzymatic strategy could involve the enzymatic resolution of a racemic N-chloroacetyl-leucine mixture, providing a highly efficient route to the pure D-enantiomer.

| Synthetic Approach | Key Features | Potential Advantages | Relevant Findings |

| Aqueous Synthesis | Uses water (e.g., phosphate buffer) as solvent; neutral pH. | Environmentally friendly ("green"), rapid reaction times, high chemoselectivity (N- vs. O-acylation), simplified product isolation. | Reactions are often complete in under 20 minutes with high yields, avoiding toxic organic solvents. tandfonline.comresearchgate.net |

| Biocatalytic Resolution | Employs enzymes (e.g., acylases) to selectively hydrolyze one enantiomer from a racemic mixture. | High enantioselectivity (e.e. >99%), mild reaction conditions. | Porcine kidney acylase I has been used to resolve N-chloroacetyl-β-amino acids. researchgate.net Thermostable aminoacylases can selectively hydrolyze L-enantiomers, leaving the D-form intact. |